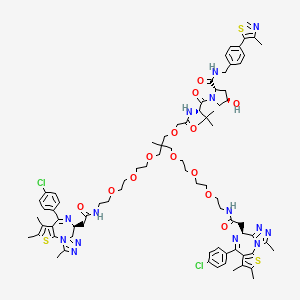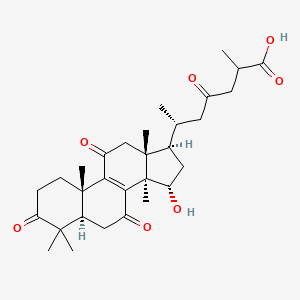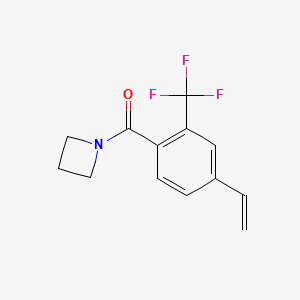
Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl and vinyl groups in the compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone typically involves multiple steps:
Synthetic Routes: One common method involves the Horner–Wadsworth–Emmons reaction to form the vinyl group, followed by aza-Michael addition to introduce the azetidine ring. The starting materials often include (N-Boc-azetidin-3-one) and trifluoromethyl-substituted benzaldehyde derivatives.
Reaction Conditions: The reactions are usually carried out under basic conditions using catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran).
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like mCPBA (meta-Chloroperoxybenzoic acid) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like LiAlH4 (Lithium aluminium hydride) to reduce the carbonyl group to an alcohol.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nucleophilic addition.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., mCPBA), reducing agents (e.g., LiAlH4), and bases (e.g., DBU). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but can include epoxides, alcohols, and substituted azetidines.
Scientific Research Applications
Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The exact pathways depend on the biological context but can include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Azetidin-1-yl(2-(trifluoromethyl)-4-vinylphenyl)methanone can be compared with other azetidine derivatives:
Properties
IUPAC Name |
azetidin-1-yl-[4-ethenyl-2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-9-4-5-10(11(8-9)13(14,15)16)12(18)17-6-3-7-17/h2,4-5,8H,1,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWWANQYOWPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)N2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
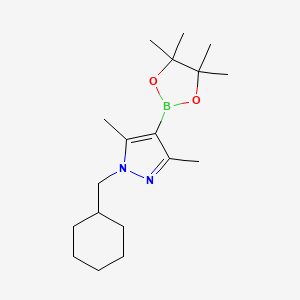
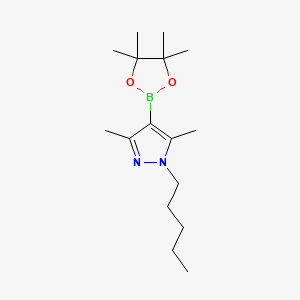
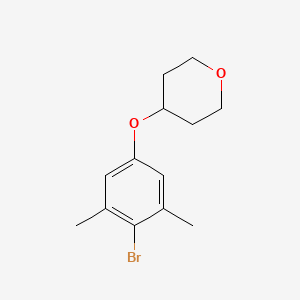
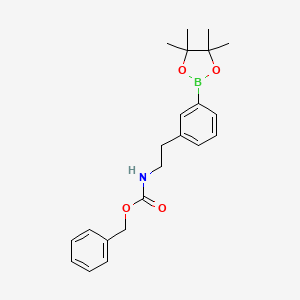
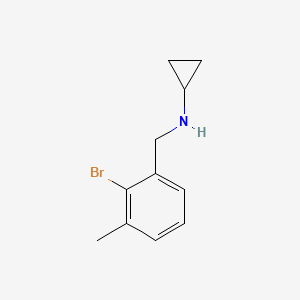
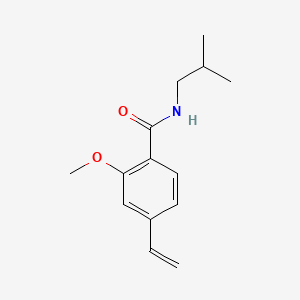
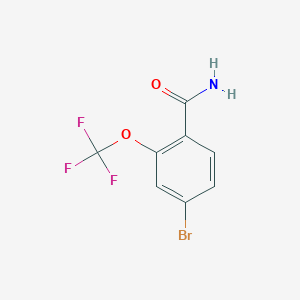

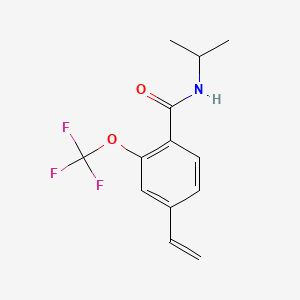
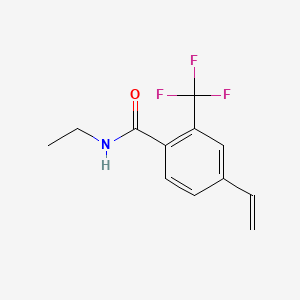
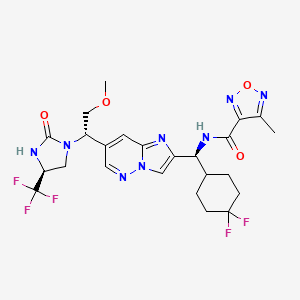
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride](/img/structure/B8201577.png)
